Alcaloides macroline
Macroline alkaloids are a class of complex natural products isolated from various plant sources, particularly found in the Apocynaceae family and some other families of plants. These compounds are characterized by their large ring structures often containing multiple macrocyclic rings connected by amide or amine linkages. Macroline alkaloids exhibit a wide range of biological activities, including cytotoxicity, antibacterial, antifungal, and anti-inflammatory properties.
Structurally, these alkaloids can be identified by the presence of a central macrolactam ring system flanked by various substituted aromatic rings and hydrocarbon chains. The diversity in their chemical structure allows for a broad spectrum of pharmacological activities, making them valuable targets for drug discovery and development.
In pharmaceutical research, macroline alkaloids have shown potential as leads for treating cancer due to their ability to interfere with DNA replication and transcription processes. Additionally, they are also being explored for their antimicrobial properties against multidrug-resistant pathogens. Due to their complexity, the synthesis of these compounds remains challenging, often requiring sophisticated chemical techniques and enzymatic approaches.

Estrutura | Nome químico | CAS | MF |
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12-Methoxy-vellosimine | 457613-94-4 | C20H22N2O2 |
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Tueiaoine | 1638952-16-5 | C20H24N2O4 |
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Dihydroperaksine; 20,21-Diepimer, 10-methoxy, 17,19-dialdehyde | 1631973-96-0 | C20H22N2O3 |
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Talcarpine; 19,20-Didehydro, N4-de-Me | 701304-80-5 | C20H22N2O2 |
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Talcarpine; 19-Epimer | 1625696-87-8 | C21H26N2O2 |
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Talcarpine; 20-Epimer, 21-alcohol, 21-Ac | 38990-36-2 | C23H30N2O3 |
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Talcarpine; 20-Epimer, 21-alcohol, N1-de-Me | 1550040-96-4 | C20H26N2O2 |
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Accedine; 16-Epimer, 19Z-isomer, N-de-Me | 1243661-25-7 | C19H22N2O2 |
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Accedinisine; N4-De-Me | 160427-83-8 | C40H46N4O3 |
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Akuammidine; 10-Hydroxy, O-Ac | 1631973-95-9 | C23H26N2O5 |
Literatura Relacionada
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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